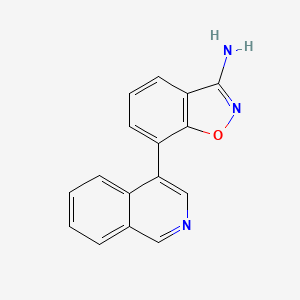
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine is a heterocyclic compound that combines the structural features of isoquinoline and benzoxazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine typically involves the coupling of isoquinoline derivatives with benzoxazole derivatives. One common method is the reaction of 7-bromo-isoquinoline with 1,2-benzoxazol-3-amine in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and dyes
作用机制
The mechanism of action of 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, it can interact with cellular receptors and signaling pathways to exert its anticancer and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
7-Chloroquinoline Derivatives: Known for their antimalarial and anticancer activities.
4-Aminoisoquinoline: Used in the synthesis of various bioactive molecules.
3,4-Dihydroisoquinoline: Investigated for its potential therapeutic applications.
Uniqueness
7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine is unique due to its combined structural features of isoquinoline and benzoxazole, which confer a broad spectrum of biological activities.
属性
CAS 编号 |
1428881-72-4 |
|---|---|
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC 名称 |
7-isoquinolin-4-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C16H11N3O/c17-16-13-7-3-6-12(15(13)20-19-16)14-9-18-8-10-4-1-2-5-11(10)14/h1-9H,(H2,17,19) |
InChI 键 |
ZCSRJYLXLGXYSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3ON=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


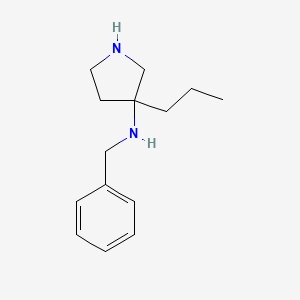
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
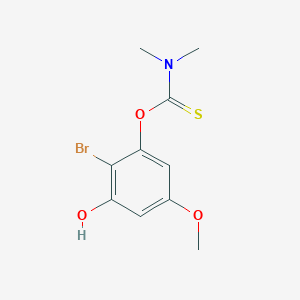
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
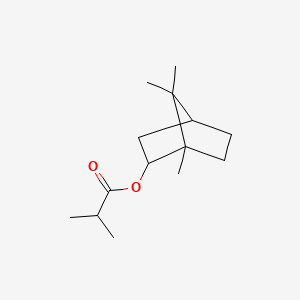
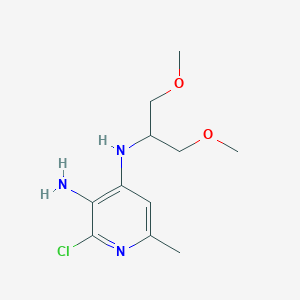
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
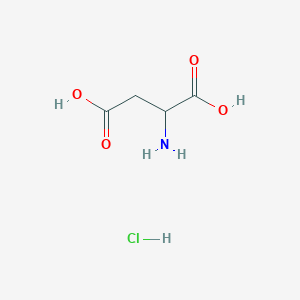
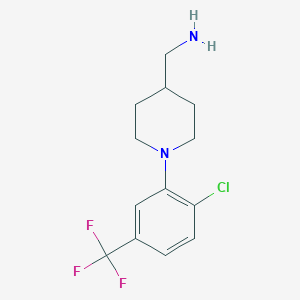
![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)

![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)
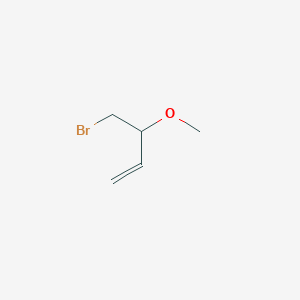
![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)
